molecular formula C19H21ClN6O2 B2613705 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 921104-67-8

3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2613705
CAS No.: 921104-67-8
M. Wt: 400.87
InChI Key: YXMTVBFGRDSWQD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21ClN6O2 and its molecular weight is 400.87. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound has been studied for its potential antitumor properties, particularly in the context of imidazotetrazines, a class of compounds with broad-spectrum antitumor activity. Imidazotetrazines, including modifications with chlorophenyl groups, have shown curative activity against leukemia in preclinical models, suggesting a possible avenue for the development of new cancer therapies based on this chemical structure. The mechanism of action may involve the compound acting as a prodrug that releases active metabolites under physiological conditions (Stevens et al., 1984).

Chemical Synthesis and Rearrangement

Research has also focused on the synthesis and chemical transformation of compounds with similar structures, providing insights into the reactivity and potential applications of these molecules in various chemical contexts. For example, studies on rearrangements involving isocyanate carboxamide intermediates shed light on novel synthetic pathways that could be applicable to the synthesis of related compounds, potentially expanding the chemical toolbox available for drug development and material science (Azizian et al., 2000).

Antimicrobial Properties

Compounds structurally related to 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some derivatives have exhibited significant inhibition of bacterial and fungal growth, suggesting potential applications as antimicrobial agents. This area of research is crucial for the development of new antibiotics and antifungal drugs to combat resistant strains of microorganisms (Akbari et al., 2008).

Crystal Structure Analysis

Crystal structure analysis of compounds with similar chemical frameworks has provided valuable information on molecular conformations, intermolecular interactions, and the potential for forming stable crystalline materials. Such studies are essential for understanding the physicochemical properties of new compounds, which is crucial for their development into functional materials or active pharmaceutical ingredients (Kubicki et al., 2000).

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-12-17(18(23-28-12)14-9-5-6-10-15(14)20)19(27)21-11-16-22-24-25-26(16)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMTVBFGRDSWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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